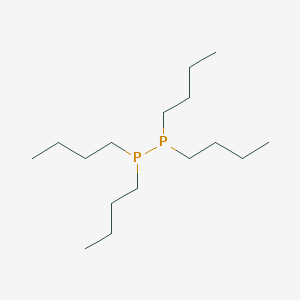
Tetrabutyldiphosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabutyldiphosphine is an organophosphorus compound with the chemical formula ( \text{C}{16}\text{H}{36}\text{P}_2 ) It is a tertiary phosphine, characterized by the presence of two phosphorus atoms bonded to four butyl groups
准备方法
Synthetic Routes and Reaction Conditions: Tetrabutyldiphosphine can be synthesized through the reaction of butylmagnesium chloride with phosphorus trichloride. The general reaction is as follows: [ \text{2 BuMgCl} + \text{PCl}_3 \rightarrow \text{Bu}_2\text{P-PBu}_2 + \text{MgCl}_2 ]
Industrial Production Methods: Industrial production of this compound typically involves the use of Grignard reagents, such as butylmagnesium chloride, reacting with phosphorus trichloride under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Types of Reactions:
-
Oxidation: this compound readily undergoes oxidation to form this compound oxide. [ \text{Bu}_2\text{P-PBu}_2 + \text{O}_2 \rightarrow \text{Bu}_2\text{P(O)-P(O)Bu}_2 ]
-
Substitution: It can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.
Substitution Reagents: Alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products:
Oxidation: this compound oxide.
Substitution: Various alkyl or aryl substituted diphosphines.
科学研究应用
Tetrabutyldiphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of enzyme mimetics and phosphine-based drug delivery systems.
Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: this compound is used in the synthesis of other organophosphorus compounds and as a reagent in various industrial processes.
作用机制
The mechanism by which tetrabutyldiphosphine exerts its effects is primarily through its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
相似化合物的比较
Tributylphosphine: Similar in structure but contains only one phosphorus atom bonded to three butyl groups.
Triphenylphosphine: Contains three phenyl groups bonded to a single phosphorus atom.
Trimethylphosphine: Contains three methyl groups bonded to a single phosphorus atom.
Uniqueness: Tetrabutyldiphosphine is unique due to the presence of two phosphorus atoms, which allows it to form bidentate ligands. This property enhances its ability to stabilize metal complexes and participate in a wider range of catalytic processes compared to its mono-phosphine counterparts.
属性
CAS 编号 |
13904-54-6 |
|---|---|
分子式 |
C16H36P2 |
分子量 |
290.40 g/mol |
IUPAC 名称 |
dibutyl(dibutylphosphanyl)phosphane |
InChI |
InChI=1S/C16H36P2/c1-5-9-13-17(14-10-6-2)18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
InChI 键 |
KSXOEMLGLVVDAO-UHFFFAOYSA-N |
规范 SMILES |
CCCCP(CCCC)P(CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




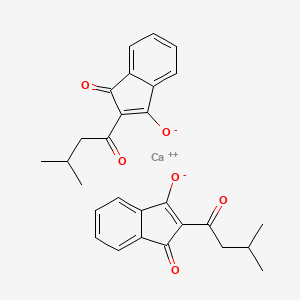
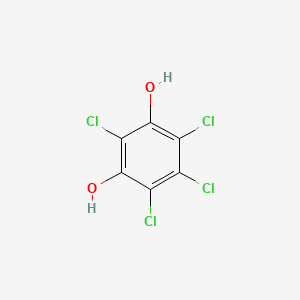



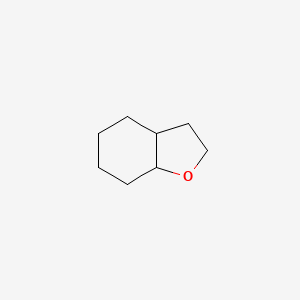
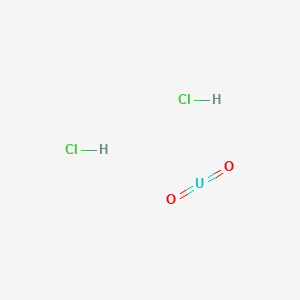
![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)

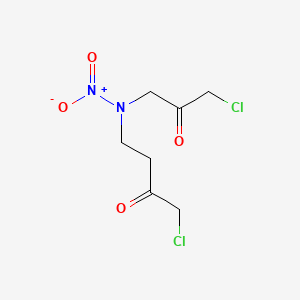

![(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B13741039.png)
